N-4-Piperidylacetanilide Hydrochloride
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Overview
Description
N-4-Piperidylacetanilide Hydrochloride is a synthetic compound belonging to the class of anilides. It is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity. The compound has the molecular formula C13H19ClN2O and a molecular weight of 254.76 .
Preparation Methods
The synthesis of N-4-Piperidylacetanilide Hydrochloride involves several steps. One common method includes the reaction of piperidine with acetanilide under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-4-Piperidylacetanilide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different hydrolysis products.
Scientific Research Applications
N-4-Piperidylacetanilide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials
Mechanism of Action
The mechanism of action of N-4-Piperidylacetanilide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-4-Piperidylacetanilide Hydrochloride can be compared with other similar compounds, such as:
Acetyl Fentanyl: An analogue of fentanyl with similar chemical structure and biological activity.
N-4-Piperidylacetanilide-d3 Hydrochloride: A deuterated form of the compound used as a reference standard in research.
Piperidine Derivatives: Various piperidine derivatives with different substituents and pharmacological properties.
This compound stands out due to its unique combination of chemical structure and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-phenyl-N-piperidin-4-ylacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11(16)15(12-5-3-2-4-6-12)13-7-9-14-10-8-13;/h2-6,13-14H,7-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFZXAYAYBMUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201038274 |
Source
|
Record name | Acetyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201038274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22352-82-5 |
Source
|
Record name | Acetyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201038274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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